molecular formula C9H7N3O4 B13014292 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No.: B13014292
M. Wt: 221.17 g/mol
InChI Key: DVFSJCCZBMHVPG-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method is the microwave-assisted synthesis in an aqueous medium, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method offers high yields and environmentally friendly conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of recyclable catalysts and aqueous media aligns with industrial practices aimed at reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in microorganisms. This inhibition leads to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other pyridopyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16)

InChI Key

DVFSJCCZBMHVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CC(=O)O)N=C1

Origin of Product

United States

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